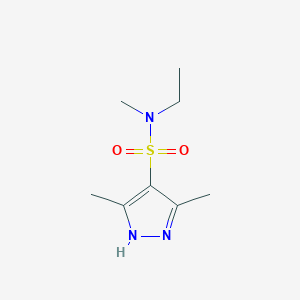![molecular formula C9H20N2O B1420375 [1-(2-Methoxy-ethyl)-piperidin-4-yl]-methyl-amine CAS No. 1096886-98-4](/img/structure/B1420375.png)
[1-(2-Methoxy-ethyl)-piperidin-4-yl]-methyl-amine
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Applications De Recherche Scientifique
1. Aminolysis of Esters and Abnormal Reactions
Research on heteroaromatic N-oxides has investigated the aminolysis of esters and related quaternary salts, including reactions with secondary amines like piperidine. This study discussed the mechanisms from electronic and steric perspectives (Takahashi, Hashimoto, & Kanō, 1973).
2. Photolabile Amine Protecting Group in Flow Chemistry
A study on 9-hydroxymethylxanthene derivatives optimized them as photolabile protecting groups for amines in flow chemistry, including derivatives like 2-methoxy-9-methylxanthene. This approach was used for the protection and deprotection of various amines, including the synthesis of piperazinylcarbonyl-piperidine derivatives (Yueh, Voevodin, & Beeler, 2015).
3. Alkylation Reactions and Steric Effects
A study focused on the alkylation reactions of derivatives of indole with nucleophiles like piperidine and methyl-2 piperidine, highlighting the sensitivity of these reactions to steric effects (Deberly, Abenhaim, & Bourdais, 1975).
4. Conformational Analysis of Hindered Amides
Research on the static and dynamic structures of amide derivatives, including those of racemic and (R)-(+)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid with diisopropyl amine and piperidine derivatives, provided insights into the conformational behavior of these compounds (Rauk, Tavares, Khan, Borkent, & Olson, 1983).
5. Alkoxycarbonylpiperidines in Palladium-Catalyzed Aminocarbonylation
The use of piperidines with ester functionality in palladium-catalyzed aminocarbonylation was investigated, demonstrating their application in synthesizing carboxamides and ketocarboxamides under varying conditions (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
6. Ethylene Oligomerization Studies by Nickel(II) Complexes
Nickel(II) complexes chelated by (amino)pyridine ligands, including 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine, were utilized in ethylene oligomerization studies, offering insights into the reactivity trends and complex structures influencing these reactions (Nyamato, Ojwach, & Akerman, 2016).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-N-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10-9-3-5-11(6-4-9)7-8-12-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZQYUJQCBIQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methoxy-ethyl)-piperidin-4-yl]-methyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1420294.png)




![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1420305.png)



![2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420311.png)

